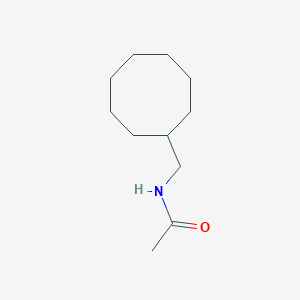
Acetamide,N-(cyclooctylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(cyclooctylmethyl)- is an organic compound with the molecular formula C11H21NO It is a derivative of acetamide where the nitrogen atom is substituted with a cyclooctylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(cyclooctylmethyl)- typically involves the reaction of cyclooctylmethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclooctylmethylamine + Acetic Anhydride/Acetyl Chloride → Acetamide, N-(cyclooctylmethyl)- + By-products
The reaction is usually performed in an inert atmosphere to prevent any side reactions. The temperature and reaction time are optimized to achieve maximum yield.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(cyclooctylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and solvents can further enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-(cyclooctylmethyl)- can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into amines or other reduced forms.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution : Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(cyclooctylmethyl)- has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound can be used in studies related to enzyme inhibition and protein interactions.
- Medicine : Potential applications in drug development and pharmaceutical research.
- Industry : Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(cyclooctylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- Acetamide : The parent compound with a simpler structure.
- N,N-Dimethylacetamide : A related compound with two methyl groups attached to the nitrogen atom.
- N-(1-Adamantyl)acetamide : Another derivative with a different substituent on the nitrogen atom.
Uniqueness: Acetamide, N-(cyclooctylmethyl)- is unique due to its cyclooctylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
N-(cyclooctylmethyl)acetamide |
InChI |
InChI=1S/C11H21NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,12,13) |
Clave InChI |
KRSJRJQKAHRIKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


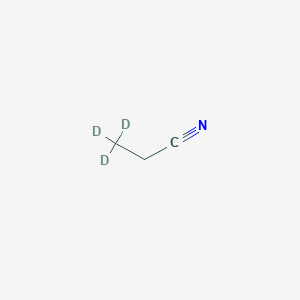
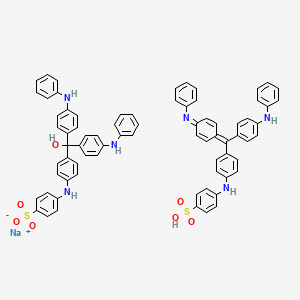
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
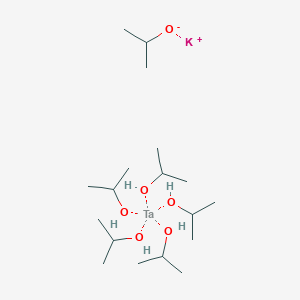
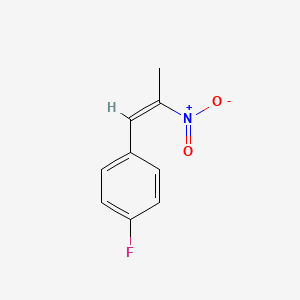
![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
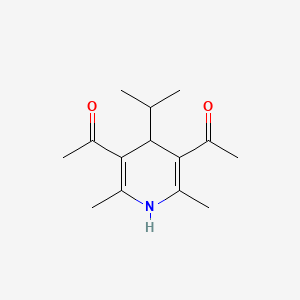
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
![1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt](/img/structure/B13820997.png)
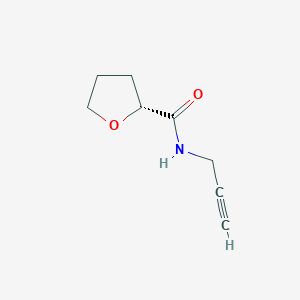

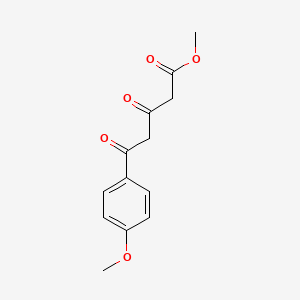
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
